molecular formula C16H11Br4ClN2O2 B11556935 N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide

N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide

Cat. No.: B11556935
M. Wt: 618.3 g/mol
InChI Key: BTPWHGFUUPKVQE-GZIVZEMBSA-N
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Description

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with 2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide
  • N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4,6-tribromo-3-chlorophenoxy)acetohydrazide is unique due to its specific arrangement of bromine and chlorine atoms, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H11Br4ClN2O2

Molecular Weight

618.3 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(2,4,6-tribromo-3-chlorophenoxy)acetamide

InChI

InChI=1S/C16H11Br4ClN2O2/c1-8(9-3-2-4-10(17)5-9)22-23-13(24)7-25-16-12(19)6-11(18)15(21)14(16)20/h2-6H,7H2,1H3,(H,23,24)/b22-8+

InChI Key

BTPWHGFUUPKVQE-GZIVZEMBSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C(=C(C=C1Br)Br)Cl)Br)/C2=CC(=CC=C2)Br

Canonical SMILES

CC(=NNC(=O)COC1=C(C(=C(C=C1Br)Br)Cl)Br)C2=CC(=CC=C2)Br

Origin of Product

United States

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